2-(5-Bromo-2-methoxyphenyl)adamantane
Description
2-(5-Bromo-2-methoxyphenyl)adamantane (CAS: 104224-63-7) is a brominated adamantane derivative featuring a methoxy-substituted phenyl ring at the 2-position of the adamantane scaffold. Its molecular weight is 321.25 g/mol, and it is structurally characterized by the rigid, three-dimensional adamantane core, which confers enhanced stability and unique steric properties . This compound is primarily utilized as an intermediate in catalytic cross-coupling reactions, such as the polymer-bound phosphine-catalyzed arylamination of 1-(5-bromo-2-methoxyphenyl)adamantane with chloroanilines (e.g., 4-chloroaniline), forming complex intermediates in synthetic pathways .

Properties
Molecular Formula |
C17H21BrO |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)adamantane |
InChI |
InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)9-15(16)17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3 |
InChI Key |
JLXGISLEMCPIIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Structural and Conformational Similarities
Adamantane derivatives often exhibit synclinal conformations due to steric interactions between the adamantyl group and substituents on aromatic rings. For example:
- 2-(Adamantan-1-yl)-2-oxoethyl benzoates : These esters adopt synclinal conformations in crystals, with packing in head-to-tail (adamantane-to-phenyl) arrangements. This structural redundancy is common in adamantane-based esters .
- The 4-phenyl-para-carborane derivative exhibits higher estrogen receptor binding activity (10× more potent than 17β-estradiol) compared to the analogous adamantane derivative (Figure 26a in ) .
Pharmacological Activity
Antioxidant and Anti-Inflammatory Properties
- 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate : Demonstrates superior hydrogen peroxide radical scavenging activity compared to standard antioxidants .
- Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) : Exhibit potent anti-inflammatory effects, outperforming diclofenac sodium in protein denaturation assays. This highlights the role of nitrogen substituents in enhancing bioactivity .
Estrogen Receptor Modulation
Key Data Table: Comparison of Adamantane Derivatives
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